Cas no 10221-08-6 (Benzene,2-chloro-1,4-bis(chloromethyl)-)
10221-08-6 structure
Product Name:Benzene,2-chloro-1,4-bis(chloromethyl)-
Numero CAS:10221-08-6
MF:C8H7Cl3
MW:209.50017952919
CID:153434
PubChem ID:352122
Update Time:2025-04-19
Benzene,2-chloro-1,4-bis(chloromethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,2-chloro-1,4-bis(chloromethyl)-
- 2-chloro-1,4-bis(chloromethyl)benzene
- 1,4-Bis(chlormethyl)-2-chlorbenzol
- 1,4-Bischlormethyl-2-chlorbenzol
- 2-Chlor-1,4-bis-chlormethyl-benzol
- 2-chloro-1,4-bis-chloromethyl-benzene
- AC1L6ZRE
- Benzene, 2-chloro-1,4-bis(chloromethyl)
- Benzene, 2-chloro-1,4-bis-(chloromethyl)
- NSC525120
- SCHEMBL11637923
- DTXSID80326174
- NSC-525120
- 10221-08-6
- PEINXWCAGXQIRL-UHFFFAOYSA-N
- AM20020101
-
- Inchi: 1S/C8H7Cl3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2
- Chiave InChI: PEINXWCAGXQIRL-UHFFFAOYSA-N
- Sorrisi: ClC1C=C(CCl)C=CC=1CCl
Proprietà calcolate
- Massa esatta: 207.96151
- Massa monoisotopica: 207.961
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 116
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0A^2
- XLogP3: 3.3
Proprietà sperimentali
- Densità: 1.336
- Punto di ebollizione: 286°C at 760 mmHg
- Punto di infiammabilità: 190.1°C
- Indice di rifrazione: 1.559
- PSA: 0
- LogP: 3.81760
Benzene,2-chloro-1,4-bis(chloromethyl)- Letteratura correlata
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
10221-08-6 (Benzene,2-chloro-1,4-bis(chloromethyl)-) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso